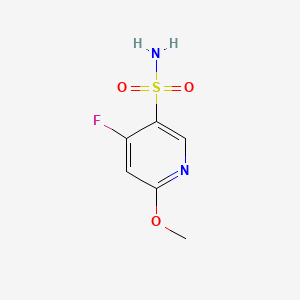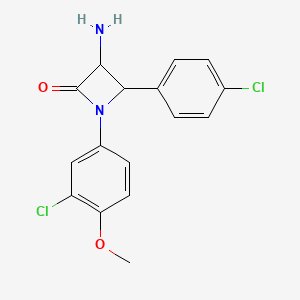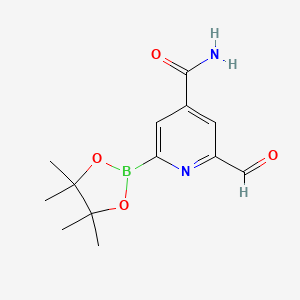
(E)-5-chloro-2-methylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-chloro-2-methylbenzaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, where the nitrogen is double-bonded to a carbon atom and single-bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-methylbenzaldehyde oxime typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, making it more nucleophilic and able to attack the carbonyl carbon of the aldehyde .
Industrial Production Methods
Industrial production methods for oximes often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-chloro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) for the Beckmann rearrangement.
Major Products
Oxidation: 5-chloro-2-methylbenzonitrile.
Reduction: 5-chloro-2-methylbenzylamine.
Substitution: 5-chloro-2-methylbenzamide.
Aplicaciones Científicas De Investigación
(E)-5-chloro-2-methylbenzaldehyde oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-5-chloro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-5-chloro-2-methylbenzaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the benzene ring. These substituents can influence its reactivity and interaction with biological targets, making it distinct from other oximes .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
(NE)-N-[(5-chloro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
Clave InChI |
AVRASAFNJNQLCJ-BJMVGYQFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)/C=N/O |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


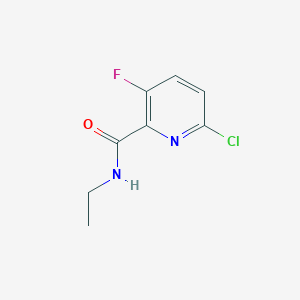

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)

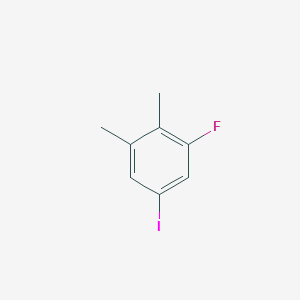
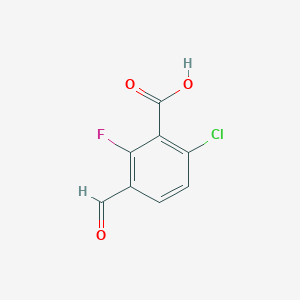
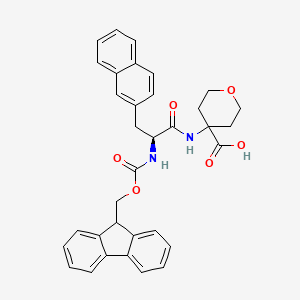
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

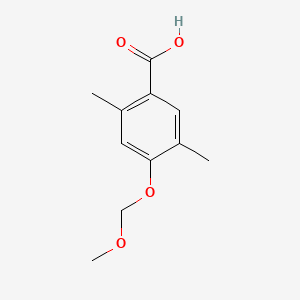
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
